3-iodo-6-methylpyridin-2(1H)-one
Description
3-Iodo-6-methylpyridin-2(1H)-one is a substituted pyridinone derivative characterized by an iodine atom at position 3, a methyl group at position 6, and a ketone group at position 2. Pyridinones are known for their versatility in forming hydrogen bonds and their ability to mimic nucleotide bases, making them valuable in targeting enzymes like kinases, reverse transcriptases, and proteases . The iodine substituent introduces steric bulk and electron-withdrawing effects, which can modulate reactivity, metabolic stability, and binding affinity compared to other halogens or functional groups .
Properties
Molecular Formula |
C6H6INO |
|---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
3-iodo-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6INO/c1-4-2-3-5(7)6(9)8-4/h2-3H,1H3,(H,8,9) |
InChI Key |
SDUDNSIHVKMDIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=O)N1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Pyridinones
- 5-Bromo-3-chloro-6-methylpyridin-2(1H)-one (CAS: 1091599-75-5) :
- Substituents: Bromine (position 5), chlorine (position 3), methyl (position 6).
- Reactivity: Bromine’s lower electronegativity compared to iodine may reduce electrophilic substitution rates. Chlorine at position 3 could enhance stability via resonance effects.
- Applications: Used in cross-coupling reactions for synthesizing complex heterocycles .
- 5-Iodo-1-methylpyridin-2(1H)-one (CAS: 60154-05-4): Substituents: Iodine (position 5), methyl (position 1).
Amino-Substituted Pyridinones
- 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one: Substituents: Amino (position 3), methyl (position 6), phenyl (position 4). Synthesis: Prepared via Hofmann degradation of 3-carboxamide precursors . Activity: Exhibits antioxidant properties and serves as a precursor for luminescent dyes .
Complex Derivatives
- 4-(3,5-Dimethylphenoxy)-5-{[(furan-2-ylmethyl)sulfanyl]methyl}-3-iodo-6-methylpyridin-2(1H)-one: Substituents: Iodine (position 3), methyl (position 6), phenoxy, and sulfur-containing groups. Applications: Demonstrates how bulky substituents can enhance target specificity in enzyme inhibition .
Metabolic Stability and Toxicity
- 3-[2-(Benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one (L-696,229) :
- 6-(Methylamino)pyridin-2(1H)-one: Safety: Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes. The iodine in 3-iodo-6-methylpyridin-2(1H)-one may reduce volatility and inhalation risks compared to amino derivatives .
Data Tables
Table 1: Structural and Functional Comparison of Pyridinone Derivatives
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